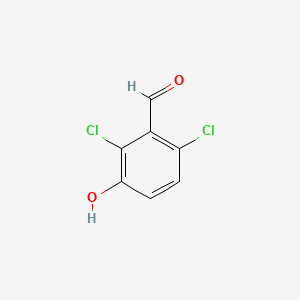

2,6-Dichloro-3-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTZZOXWEJEADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439944 | |

| Record name | 2,6-dichloro-3-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-14-2 | |

| Record name | 2,6-Dichloro-3-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-3-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Toward 2,6 Dichloro 3 Hydroxybenzaldehyde

De Novo Synthesis Strategies

De novo synthesis offers the advantage of building the molecule from readily available starting materials, allowing for greater control over the introduction of functional groups and ensuring a high degree of purity in the final product.

Regioselective Chlorination of Hydroxybenzaldehyde Isomers

One of the most direct conceptual routes to 2,6-dichloro-3-hydroxybenzaldehyde is the regioselective chlorination of 3-hydroxybenzaldehyde (B18108). chemicalbook.comwikipedia.orgnih.gov The hydroxyl and aldehyde groups on the aromatic ring direct incoming electrophiles, and controlling the reaction conditions is paramount to achieving the desired 2,6-dichloro substitution pattern. The hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. This directing influence can be exploited to favor chlorination at the positions ortho to the hydroxyl group.

Various chlorinating agents can be employed, such as sulfuryl chloride or chlorine gas in the presence of a Lewis acid catalyst. orgsyn.org The choice of solvent and temperature also plays a critical role in the regioselectivity of the reaction. For instance, the use of a non-polar solvent might favor the desired dichlorination, while polar solvents could lead to a mixture of isomers. A multi-step process involving the sulfonation of phenol (B47542), followed by chlorination and subsequent hydrolysis, can also be used to achieve specific chlorination patterns. wikipedia.org

| Starting Material | Chlorinating Agent | Catalyst/Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| Ethyl 4-hydroxybenzoate | Sulfuryl chloride | Warming on steam bath | Ethyl 3,5-dichloro-4-hydroxybenzoate | orgsyn.org |

| Phenol | Chlorine gas | Chlorobenzene (solvent), N-methylaniline (catalyst), 70-100 °C | 2,6-Dichlorophenol (B41786) | google.com |

| o-Chlorophenol | Chlorine gas | Diphenyl sulfide, ferric chloride, boric acid, 40-80 °C | 2,4-Dichlorophenol and 2,6-Dichlorophenol | chemicalbook.com |

Directed Ortho-Metalation and Formylation Approaches on Halogenated Phenols

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a desired functional group. wikipedia.orgyoutube.com

In the context of synthesizing 2,6-dichloro-3-hydroxybenzaldehyde, a plausible route would involve the protection of the hydroxyl group of 2,6-dichlorophenol, followed by a directed ortho-metalation and subsequent formylation. nih.govebi.ac.uk The protected hydroxyl group would act as the DMG, directing the lithium to the 3-position. Quenching the resulting aryllithium with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at the desired position. Subsequent deprotection of the hydroxyl group would yield the final product. The efficiency of this process is highly dependent on the choice of protecting group and the reaction conditions for both the metalation and formylation steps. organic-chemistry.org

Hydroxylation Pathways of Dichlorobenzaldehyde Derivatives

Another potential de novo route involves the hydroxylation of a pre-existing dichlorobenzaldehyde. Specifically, the direct hydroxylation of 2,6-dichlorobenzaldehyde (B137635) at the 3-position could, in principle, yield the target molecule. nih.govsigmaaldrich.com However, direct hydroxylation of an aromatic ring is often challenging due to the high activation barrier and the potential for over-oxidation or rearrangement.

More sophisticated methods, such as those involving organoboron compounds or transition-metal-catalyzed C-H activation/hydroxylation, could offer a more controlled approach. For instance, the conversion of 2,6-dichlorobenzaldehyde to an organoborane derivative, followed by oxidation with hydrogen peroxide, is a known method for introducing a hydroxyl group. Alternatively, the use of a palladium catalyst with a suitable oxidant could facilitate the direct C-H hydroxylation at the 3-position, although this would likely require careful optimization of ligands and reaction conditions to achieve the desired regioselectivity.

Conversion from Related Precursors

The transformation of closely related, and potentially more accessible, precursors can be an efficient alternative to de novo synthesis.

Transformations from Other Dichlorinated Hydroxybenzaldehyde Isomers

The synthesis of 2,6-dichloro-3-hydroxybenzaldehyde could potentially be achieved through the isomerization of other dichlorinated hydroxybenzaldehyde isomers. For example, the migration of a hydroxyl or chloro group on the aromatic ring could lead to the desired product. Such transformations are typically thermodynamically controlled and may require harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.

While specific examples of the isomerization of dichlorinated hydroxybenzaldehydes to the 2,6-dichloro-3-hydroxy isomer are not prevalent in the literature, related rearrangements are known in phenolic chemistry. The Jacobsen rearrangement, for instance, involves the migration of alkyl groups on a polyalkylbenzene sulfonic acid and could, in principle, be adapted for the rearrangement of chloro-substituents. However, the feasibility and selectivity of such a reaction for this specific substrate would require empirical investigation.

Derivatization from Halogenated Phenols (e.g., 2,6-Dichlorophenol)

A highly plausible and likely more practical approach involves the derivatization of readily available 2,6-dichlorophenol. wikipedia.orgnih.govebi.ac.uk This strategy would involve the introduction of the aldehyde group at the 3-position through a formylation reaction. Several classic named reactions could be employed for this purpose.

The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is a well-established method for the ortho-formylation of phenols. However, for 2,6-dichlorophenol, this reaction would likely lead to formylation at the 4-position due to steric hindrance from the two chlorine atoms. A more promising alternative is the Duff reaction, which employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. This reaction is known to be effective for the formylation of electron-rich phenols.

Another viable method is the Gattermann reaction, which uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. A less hazardous modification, the Gattermann-Koch reaction, uses carbon monoxide and hydrogen chloride under pressure with a copper(I) chloride and aluminum chloride catalyst. However, the harsh conditions and the use of toxic reagents may limit the practicality of these methods.

Formylation of 2,6-Dichlorophenol Precursors

The direct formylation of phenols is a fundamental method for producing hydroxybenzaldehydes. In the context of synthesizing 2,6-dichloro-3-hydroxybenzaldehyde, the starting material is typically 2,6-dichlorophenol. wikipedia.org This precursor can be synthesized through various methods, including the chlorination of phenol or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.orgchemicalbook.com

One effective method for the ortho-formylation of phenols utilizes a combination of magnesium chloride (MgCl₂), triethylamine (B128534) (Et₃N), and paraformaldehyde. orgsyn.org This approach is noted for its high regioselectivity, favoring the introduction of the formyl group at the position ortho to the hydroxyl group. orgsyn.org The reaction mechanism involves the formation of a magnesium phenoxide complex, which then directs the electrophilic attack of the formylating agent.

Key Features of the Ortho-Formylation Method:

High Regioselectivity: The method demonstrates a strong preference for substitution at the ortho position. orgsyn.org

Mild Reaction Conditions: Compared to other formylation techniques that may require harsh reagents, this method is relatively mild. orgsyn.org

Broad Substrate Scope: It is applicable to a wide range of substituted phenols, including those with electron-donating and some electron-withdrawing groups. orgsyn.org

While direct formylation of 2,6-dichlorophenol is a plausible route, the electronic and steric effects of the two chlorine atoms can influence the reactivity and regioselectivity of the formylation reaction. The chlorine atoms are deactivating and ortho, para-directing. However, the positions ortho and para to the hydroxyl group are already substituted. Therefore, formylation would need to occur at the meta position relative to the hydroxyl group, which is electronically disfavored. This challenge necessitates the exploration of alternative or modified synthetic strategies.

An alternative approach involves starting with a different precursor, such as 3-hydroxybenzaldehyde, and subsequently introducing the chlorine atoms. chemicalbook.com However, controlling the regioselectivity of the chlorination to obtain the desired 2,6-dichloro isomer can be challenging.

Catalytic and Green Chemistry Approaches in Synthesis

The development of more efficient and environmentally benign synthetic methods is a central theme in modern chemistry. This section examines the application of transition metal catalysis and the principles of green chemistry to the synthesis of 2,6-dichloro-3-hydroxybenzaldehyde and related compounds.

Transition Metal Catalysis in C-C and C-O Bond Formation

Transition metal catalysis plays a pivotal role in the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which are fundamental transformations in organic synthesis. While specific examples of transition metal-catalyzed synthesis of 2,6-dichloro-3-hydroxybenzaldehyde are not extensively documented in the provided search results, the principles can be applied to its synthesis.

For instance, palladium-catalyzed cross-coupling reactions are powerful tools for constructing substituted aromatic systems. acs.org A potential strategy could involve the coupling of a suitably protected 2,6-dichlorophenol derivative with a formylating agent. A two-step, one-pot procedure for synthesizing functionalized benzaldehydes has been reported, which employs an aluminum hemiaminal as a latent aldehyde. This intermediate is stable enough for subsequent cross-coupling reactions with organometallic reagents. acs.org This methodology could potentially be adapted for the synthesis of 2,6-dichloro-3-hydroxybenzaldehyde.

Ruthenium-catalyzed redox isomerization of propargyl alcohols provides an atom-economic route to α,β-unsaturated carbonyl compounds, showcasing the potential of transition metals in creating carbonyl functionalities. nih.gov

Sustainable Synthetic Routes and Atom Economy Considerations

Green chemistry principles emphasize the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Atom economy, a key concept in green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. In contrast, catalytic and one-pot reactions are generally more atom-economical. orgsyn.orgnih.gov

The development of sustainable routes to 2,6-dichloro-3-hydroxybenzaldehyde would involve:

Use of Catalytic Methods: Employing catalysts instead of stoichiometric reagents reduces waste generation. nih.gov

One-Pot Procedures: Combining multiple reaction steps into a single pot without isolating intermediates can improve efficiency and reduce solvent usage and waste. orgsyn.org

Safer Reagents and Solvents: Choosing less hazardous materials is a core principle of green chemistry.

An example of a green chemistry approach is the direct synthesis of p-methyl benzaldehyde (B42025) from acetaldehyde (B116499) using an organic amine catalyst, which proceeds through condensation, cycloaddition, and dehydrogenation steps. nih.gov While not directly applicable to 2,6-dichloro-3-hydroxybenzaldehyde, this illustrates the potential for developing novel, more sustainable catalytic routes for aldehyde synthesis.

The table below summarizes key reagents and their roles in the synthesis of related compounds, highlighting aspects relevant to the synthesis of 2,6-dichloro-3-hydroxybenzaldehyde.

| Reagent/Catalyst | Role in Synthesis | Relevant Reaction Type | Reference |

| Magnesium chloride (MgCl₂) | Lewis acid catalyst | Ortho-formylation of phenols | orgsyn.org |

| Triethylamine (Et₃N) | Base | Ortho-formylation of phenols | orgsyn.org |

| Paraformaldehyde | Formylating agent | Ortho-formylation of phenols | orgsyn.org |

| Palladium catalysts | Catalyst for C-C bond formation | Cross-coupling reactions | acs.org |

| Ruthenium catalysts | Catalyst for isomerization | Redox isomerization | nih.gov |

Compound Information

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 3 Hydroxybenzaldehyde

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the functional groups present within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Raman Spectroscopic Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information to FT-IR. The Raman spectrum of 2,6-dichloro-3-hydroxybenzaldehyde is anticipated to clearly show vibrations of the aromatic ring and the carbon-chlorine bonds. Due to the polarizability changes involved, non-polar bonds often produce strong Raman signals. For instance, the symmetric stretching of the C-Cl bonds would be expected to be a prominent feature. Comparative analysis with the Raman spectrum of 3,5-dichlorosalicylaldehyde (B181256) can provide a basis for assigning the vibrational modes. researchgate.net

Analysis of Characteristic Functional Group Vibrations (Aldehyde, Hydroxyl, C-Cl)

The vibrational spectrum of 2,6-dichloro-3-hydroxybenzaldehyde is defined by the characteristic frequencies of its primary functional groups.

Aldehyde Group (CHO): The aldehyde group gives rise to two key vibrations: the C=O stretching and the C-H stretching. The C=O stretch is expected to appear as a strong band in the region of 1670-1700 cm⁻¹. The presence of an ortho-hydroxyl group and the resulting intramolecular hydrogen bond will likely shift this band to a lower frequency compared to benzaldehyde (B42025) itself (typically around 1703 cm⁻¹). researchgate.net The aldehydic C-H stretch typically appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. researchgate.net

Hydroxyl Group (OH): The O-H stretching vibration is highly sensitive to hydrogen bonding. In the case of 2,6-dichloro-3-hydroxybenzaldehyde, the presence of an intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen will result in a broad absorption band in the FT-IR spectrum, likely in the range of 3100-3400 cm⁻¹. hmdb.ca The in-plane O-H bending vibration is expected in the region of 1200-1400 cm⁻¹.

Carbon-Chlorine (C-Cl) Bonds: The C-Cl stretching vibrations are typically found in the fingerprint region of the infrared spectrum, generally between 600 and 800 cm⁻¹. These bands can be of variable intensity. In Raman spectra, these vibrations are often more prominent.

Below is a table summarizing the expected vibrational frequencies based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Aldehyde | C=O Stretch | 1670 - 1700 | Strong intensity in IR. Lower frequency due to H-bonding. |

| Aldehyde | C-H Stretch | 2700 - 2900 | Typically two weak to medium bands. |

| Hydroxyl | O-H Stretch | 3100 - 3400 | Broad band in IR due to intramolecular H-bonding. |

| Hydroxyl | O-H Bend | 1200 - 1400 | Medium intensity in IR. |

| C-Cl | C-Cl Stretch | 600 - 800 | Variable intensity in IR, often stronger in Raman. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands of variable intensity. |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to medium intensity. |

Spectroscopic Manifestations of Intramolecular Hydrogen Bonding

The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl group of the aldehyde is a key structural feature of 2,6-dichloro-3-hydroxybenzaldehyde. This interaction has significant and predictable effects on the vibrational spectrum. chemicalbook.com

The most notable effect is the broadening and red-shifting (lowering of frequency) of the O-H stretching band in the FT-IR spectrum. Instead of a sharp peak around 3600 cm⁻¹ characteristic of a free hydroxyl group, a broad absorption is expected in the 3100-3400 cm⁻¹ region. hmdb.ca This occurs because the hydrogen bond weakens the O-H bond, requiring less energy to vibrate.

Simultaneously, the C=O stretching frequency of the aldehyde is also lowered. The hydrogen bond reduces the double bond character of the carbonyl group, shifting its absorption to a lower wavenumber, typically in the 1670-1700 cm⁻¹ range, as compared to non-hydrogen-bonded aromatic aldehydes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum, in particular, provides information about the chemical environment of each proton.

¹H NMR Spectral Assignments and Proton Environments

The ¹H NMR spectrum of 2,6-dichloro-3-hydroxybenzaldehyde is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects (inductive and resonance) of the chloro, hydroxyl, and aldehyde substituents.

Aldehydic Proton (-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm. In similar compounds like 3-hydroxybenzaldehyde (B18108), this proton appears around δ 9.9-10.0 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can vary and is dependent on factors like solvent and concentration. Due to the strong intramolecular hydrogen bond, this proton is expected to be significantly downfield, likely appearing as a broad singlet between δ 10.0 and 12.0 ppm.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. The electron-withdrawing nature of the two chlorine atoms and the aldehyde group, along with the electron-donating effect of the hydroxyl group, will influence their chemical shifts. The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C5 position is expected to be more downfield than the proton at the C4 position due to the deshielding effect of the adjacent chlorine atom at C6.

The following table provides predicted ¹H NMR chemical shifts for 2,6-dichloro-3-hydroxybenzaldehyde based on the analysis of related structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehydic H | 9.8 - 10.5 | Singlet | Highly deshielded due to the carbonyl group. |

| Hydroxyl H | 10.0 - 12.0 | Broad Singlet | Downfield shift due to strong intramolecular H-bonding. |

| Aromatic H (C4-H) | 7.0 - 7.3 | Doublet | Influenced by adjacent hydroxyl and chloro groups. |

| Aromatic H (C5-H) | 7.3 - 7.6 | Doublet | Deshielded by the adjacent chloro group at C6. |

¹³C NMR Chemical Shift Analysis and Carbon Skeleton Elucidation

The ¹³C Nuclear Magnetic Resonance (NMR) spectrum is a powerful tool for elucidating the carbon skeleton of a molecule. In the case of 2,6-Dichloro-3-hydroxybenzaldehyde, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure. The chemical shift (δ) of each carbon is influenced by its electronic environment, which is determined by the attached functional groups (-CHO, -OH, -Cl) and its position on the aromatic ring.

The aldehyde carbon (C=O) is the most deshielded, typically appearing at the highest chemical shift (δ > 190 ppm) due to the strong electron-withdrawing effect of the double-bonded oxygen atom. docbrown.info The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-6) and the oxygen of the hydroxyl group (C-3) are also significantly deshielded compared to unsubstituted benzene carbons. The electron-withdrawing nature of the chlorine and aldehyde groups, combined with the electron-donating effect of the hydroxyl group, results in a unique chemical shift for each carbon atom, allowing for the complete assignment of the carbon skeleton.

Based on established substituent effects and data from similar compounds like 2,6-dichlorobenzaldehyde (B137635) and 3-hydroxybenzaldehyde, the predicted ¹³C NMR chemical shifts are as follows: chemicalbook.comchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 190-194 | Highly deshielded due to the electronegative oxygen atom. docbrown.info |

| C-1 | 135-138 | Carbon bearing the aldehyde group, deshielded. |

| C-2 | 130-134 | Attached to an electronegative chlorine atom, deshielded. |

| C-3 | 155-158 | Attached to the hydroxyl group, significantly deshielded. |

| C-4 | 120-124 | Influenced by adjacent hydroxyl and the overall electronic environment. |

| C-5 | 128-132 | Positioned between two unsubstituted carbons but influenced by ring substituents. |

| C-6 | 130-134 | Attached to an electronegative chlorine atom, deshielded. |

This interactive table provides predicted data based on analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

While ¹³C NMR provides information about the carbon environments, two-dimensional (2D) NMR experiments are essential for unambiguously mapping the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically over two to three bonds. For 2,6-Dichloro-3-hydroxybenzaldehyde, a COSY spectrum would show a correlation between the proton at C-4 (H-4) and the proton at C-5 (H-5), confirming their adjacent positions on the aromatic ring. The aldehyde proton and the hydroxyl proton would likely not show correlations to the aromatic protons, confirming their attachment to their respective atoms.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It is a highly sensitive technique that would definitively link the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum. columbia.edu For this molecule, HSQC would show correlations for the C-H pairs: C-4 with H-4, C-5 with H-5, and the aldehyde carbon with the aldehyde proton. researchgate.net

The aldehyde proton showing correlations to C-1 and C-6.

The H-4 proton showing correlations to C-2, C-3, and C-5.

The H-5 proton showing correlations to C-1, C-3, and C-6.

The hydroxyl proton showing correlations to C-2 and C-4.

These combined 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the substitution pattern of the benzaldehyde ring. researchgate.netyoutube.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.

Electronic Transitions and Chromophoric System Characterization

The chromophoric system of 2,6-Dichloro-3-hydroxybenzaldehyde is the substituted benzene ring conjugated with the carbonyl group of the aldehyde. This extended π-system is responsible for its characteristic UV absorption. The spectrum is expected to show two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and carbonyl group. For substituted benzaldehydes, these transitions typically occur at shorter wavelengths (higher energy). For example, 4-hydroxybenzaldehyde (B117250) exhibits a strong π → π* transition with a maximum absorption (λmax) around 285 nm. researchgate.net

n → π* Transitions: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition occurs at a longer wavelength (lower energy) than the π → π* transitions and is often observed as a shoulder on the main absorption band.

The presence of the hydroxyl group (an auxochrome) and the two chlorine atoms modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted benzaldehyde.

Solvatochromic and pH-Dependent Spectral Behavior

The position and intensity of the UV-Vis absorption bands of 2,6-Dichloro-3-hydroxybenzaldehyde are expected to be sensitive to the chemical environment.

Solvatochromism: This phenomenon refers to the shift in the absorption maximum (λmax) with changes in solvent polarity. For the n → π* transition of the carbonyl group, an increase in solvent polarity typically leads to a blue shift (hypsochromic shift) because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for excitation. Conversely, the π → π* transition often shows a red shift (bathochromic shift) in polar solvents, which tend to stabilize the more polar excited state more than the ground state.

pH-Dependence: The UV-Vis spectrum of this compound is expected to be highly dependent on pH due to the acidic phenolic hydroxyl group. In basic solutions, the hydroxyl group will be deprotonated to form a phenoxide ion (-O⁻). The phenoxide is a much stronger electron-donating group than the hydroxyl group. This increased electron donation into the aromatic ring enhances conjugation and significantly lowers the energy gap for the π → π* transition, resulting in a pronounced red shift (bathochromic shift) and often an increase in absorption intensity (hyperchromic effect). This pH-dependent shift can be used to determine the pKa of the phenolic proton.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. nih.gov

Accurate Mass Determination for Molecular Formula Confirmation

The primary application of HRMS in the structural elucidation of 2,6-Dichloro-3-hydroxybenzaldehyde is the confirmation of its molecular formula, C₇H₄Cl₂O₂. While low-resolution mass spectrometry provides the nominal mass, HRMS provides the accurate or exact mass, which is unique to a specific elemental composition. nih.gov

The molecular formula C₇H₄Cl₂O₂ has a calculated monoisotopic mass of 189.9588 Da. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass to within a few parts per million (ppm) of the theoretical value. This high level of accuracy allows for the confident differentiation of C₇H₄Cl₂O₂ from other potential molecular formulas that might have the same nominal mass but different elemental compositions. Therefore, obtaining an experimental mass that matches the calculated exact mass provides unequivocal evidence for the molecular formula of the compound. nih.govnih.gov

Elucidation of Fragmentation Pathways

The elucidation of fragmentation pathways through mass spectrometry is a cornerstone of molecular structure identification. For 2,6-Dichloro-3-hydroxybenzaldehyde, while specific experimental spectra are not publicly available, a hypothetical fragmentation pattern can be proposed based on the known behavior of benzaldehydes, phenols, and chlorinated aromatic compounds under electron ionization (EI).

The molecular ion peak (M⁺˙) would be expected at an m/z corresponding to the exact mass of the C₇H₄Cl₂O₂ isotope pattern. The presence of two chlorine atoms would result in a characteristic M/M+2/M+4 isotopic cluster with an approximate ratio of 9:6:1.

Primary fragmentation events would likely involve the functional groups:

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, leading to a stable acylium ion [M-H]⁺.

Loss of the Formyl Radical (M-29): Cleavage of the C-CHO bond would result in the loss of a CHO radical, yielding a dichlorohydroxyphenyl cation [M-CHO]⁺.

Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide to form a dichlorohydroxyphenyl cation.

Loss of Chlorine/HCl: Fragmentation may also involve the loss of a chlorine radical ([M-Cl]⁺) or the elimination of a neutral HCl molecule ([M-HCl]⁺˙), particularly if ortho effects facilitate the rearrangement.

These primary fragments would undergo further sequential losses to generate a cascade of smaller ions, providing a structural fingerprint. The table below outlines the most probable initial fragmentation steps for 2,6-Dichloro-3-hydroxybenzaldehyde.

Table 1: Predicted Major Mass Spectrometry Fragmentation Pathways for 2,6-Dichloro-3-hydroxybenzaldehyde

| Process | Neutral Loss | m/z of Fragment (for ³⁵Cl isotopes) | Plausible Fragment Structure |

|---|---|---|---|

| Molecular Ion | - | 190 | [C₇H₄Cl₂O₂]⁺˙ |

| α-Cleavage | H | 189 | [C₇H₃Cl₂O₂]⁺ |

| α-Cleavage | CHO | 161 | [C₆H₃Cl₂O]⁺ |

| Decarbonylation | H + CO | 161 | [C₆H₃Cl₂O]⁺ |

Note: The m/z values are calculated using the monoisotopic mass of the most common isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl).

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Although a crystal structure for 2,6-Dichloro-3-hydroxybenzaldehyde has not been reported, we can predict its key structural features based on analyses of similar molecules, such as isomers and parent compounds. nih.govnih.gov

Determination of Solid-State Molecular Geometry and Conformation

The solid-state geometry of 2,6-Dichloro-3-hydroxybenzaldehyde would be significantly influenced by steric and electronic factors.

Molecular Planarity: The benzene ring itself is expected to be planar. However, significant steric hindrance between the aldehyde group (-CHO) and the two chlorine atoms at the ortho positions (C2 and C6) would likely force the aldehyde group to rotate out of the plane of the benzene ring. This is a known phenomenon in di-ortho-substituted benzaldehydes. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing is determined by a variety of non-covalent intermolecular interactions that molecules adopt to achieve maximum stability in the solid state. nih.govrsc.org For 2,6-Dichloro-3-hydroxybenzaldehyde, the packing would be dictated by a combination of hydrogen bonds, halogen interactions, and π-stacking.

Hydrogen Bonds: While the strongest hydrogen bond is expected to be intramolecular, weaker intermolecular C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic C-H donors are highly probable, linking molecules into larger networks. nih.gov

π-π Stacking: Aromatic rings often arrange in parallel or offset face-to-face stacks to maximize attractive π-π interactions. It is expected that molecules of 2,6-Dichloro-3-hydroxybenzaldehyde would form stacks, a feature consistently observed in dichlorobenzaldehyde isomers, which typically show molecular stacks propagating along a short crystallographic axis. nih.gov

The interplay of these interactions governs the final crystal lattice, influencing physical properties such as melting point and solubility. The predicted interactions are summarized in the table below.

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of 2,6-Dichloro-3-hydroxybenzaldehyde

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Intramolecular Hydrogen Bond | O-H (hydroxyl) | O (aldehyde) | Stabilizes molecular conformation |

| Intermolecular Hydrogen Bond | C-H (aromatic) | O (aldehyde/hydroxyl) | Links molecules into chains or sheets |

| Halogen Interaction | C-Cl | O or Cl | Contributes to 3D network stability |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,6-Dichloro-3-hydroxybenzaldehyde |

Computational Chemistry and Theoretical Investigations of 2,6 Dichloro 3 Hydroxybenzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a standard method for investigating the properties of aromatic aldehydes due to its balance of accuracy and computational cost. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to model these systems effectively. researchgate.netscienceopen.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. nih.gov For molecules like 2,6-Dichloro-3-hydroxybenzaldehyde, a key feature is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the adjacent aldehyde (-CHO) group. This interaction is crucial in stabilizing a planar conformation of the molecule. researchgate.net

In similar structures, such as 3,5-dichloro-2-hydroxybenzaldehyde, an intramolecular O-H⋯O hydrogen bond has been observed, which significantly influences the molecule's geometry. researchgate.net The optimization calculations for 2,6-Dichloro-3-hydroxybenzaldehyde would similarly seek to identify the most stable conformer, considering the rotational freedom of the hydroxyl and aldehyde groups and the stabilizing effect of this intramolecular hydrogen bond. The resulting optimized structure provides the foundation for all subsequent property calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). A small energy gap is generally associated with high chemical reactivity, low kinetic stability, and greater polarizability. wikipedia.orgmalayajournal.org DFT calculations are used to determine the energies of these orbitals and the resulting band gap. For instance, in a study on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde using the B3LYP/6-311++G(d,p) level of theory, the HOMO-LUMO gap was calculated to be 3.8183 eV. malayajournal.org Analysis of the electron density distribution in these orbitals shows where the molecule is likely to donate or accept electrons.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5141 |

| LUMO Energy | -2.6958 |

| Energy Gap (ΔE) | 3.8183 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de These maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The MEP surface is color-coded to indicate different potential values:

Red: Electron-rich regions with negative electrostatic potential, susceptible to electrophilic attack.

Blue: Electron-deficient regions with positive electrostatic potential, prone to nucleophilic attack.

Green: Neutral regions with near-zero potential. scienceopen.com

For a molecule like 2,6-Dichloro-3-hydroxybenzaldehyde, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, as these are the most electronegative sites. nih.govmalayajournal.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature and role as a hydrogen bond donor. scienceopen.commalayajournal.org The aromatic ring and chlorine atoms would display intermediate potentials.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. researchgate.net These calculations are typically performed on the optimized geometry, and the absence of imaginary frequencies confirms that the structure is a true energy minimum. researchgate.net

To improve agreement with experimental data, which is often recorded in the solid state, the calculated frequencies (obtained for a gaseous state) are often scaled using a specific scaling factor. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.govresearchgate.net This allows for a detailed interpretation of the experimental FT-IR and FT-Raman spectra.

| Assignment (PED %) | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) |

|---|---|---|

| C=O stretch | 1690 | 1690 |

| C-C stretch | 1584 | 1584 |

| C-H bend | 1389 | 1388 |

| C-Cl stretch | 860 | 865 |

For 2,6-Dichloro-3-hydroxybenzaldehyde, NBO analysis would likely reveal strong intramolecular hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons from the hydroxyl oxygen atom into the π* anti-bonding orbitals of the aromatic ring. Similarly, lone pairs on the chlorine atoms and the carbonyl oxygen would participate in delocalization. These charge-transfer events are crucial for stabilizing the molecular structure and influencing its electronic properties. nih.govresearchgate.net

Non-Covalent Interactions and Hydrogen Bonding Analysis

Non-covalent interactions, particularly hydrogen bonds, play a dominant role in the structure and properties of hydroxybenzaldehydes. As established through geometry optimization, a strong intramolecular hydrogen bond of the O-H···O=C type is expected in 2,6-Dichloro-3-hydroxybenzaldehyde. This interaction forms a pseudo-six-membered ring, which enhances the planarity and stability of the molecule. researchgate.netresearchgate.net

In the crystalline state, intermolecular interactions also become significant. Studies on similar molecules have shown the presence of weak C-H···O hydrogen bonds that link adjacent molecules into larger networks, such as layers or chains. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules can also contribute to the stability of the crystal packing. scienceopen.com Computational methods can be used to visualize and quantify the energies of these varied non-covalent interactions, providing a complete picture of the forces governing the molecule's solid-state architecture. researchgate.net

Reaction Mechanism Prediction and Validation

Theoretical Studies of Synthesis Pathways and Energetics

Detailed theoretical studies on the synthesis pathways and energetics for 2,6-dichloro-3-hydroxybenzaldehyde are not extensively documented in the reviewed scientific literature. However, general synthetic routes for dichlorobenzaldehydes are known. One common method involves the hydrolysis of the corresponding dichlorobenzal chloride. wipo.intprepchem.com For instance, the preparation of 2,6-dichlorobenzaldehyde (B137635) can be achieved by the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium. prepchem.com Another patented method describes the synthesis of 2,6-dichlorobenzaldehyde via the chlorination of 2,6-dichlorotoluene (B125461) followed by hydrolysis. google.com

Computational Exploration of Degradation Mechanisms and Intermediates

Computational exploration of the degradation mechanisms and intermediates of 2,6-dichloro-3-hydroxybenzaldehyde is another area where specific research is limited. However, studies on the degradation of chlorophenols, which are structurally related pollutants, offer some general insights. researchgate.netnih.govnih.gov Advanced Oxidation Processes (AOPs) are often employed for the degradation of such compounds. researchgate.netnih.gov These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the aromatic ring.

A theoretical study of the degradation of 2,6-dichloro-3-hydroxybenzaldehyde would likely model the attack of hydroxyl radicals on different positions of the benzene (B151609) ring. These calculations would help in identifying the most probable initial sites of attack and the subsequent reaction pathways, leading to the formation of various intermediates and ultimately to ring-opening and mineralization. For example, studies on the degradation of 2,6-dichlorophenol (B41786) have identified intermediate products through experimental techniques like GC-MS, which could be further investigated using computational methods to elucidate the reaction cascade. nih.gov

Transition State Analysis and Reaction Kinetic Parameters

A complete computational investigation of a reaction mechanism includes the analysis of transition states and the calculation of reaction kinetic parameters. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of transition states. researchgate.net

For the synthesis or degradation of 2,6-dichloro-3-hydroxybenzaldehyde, a transition state analysis would provide detailed information about the bond-breaking and bond-forming processes that occur during the reaction. From the calculated energies of the reactants and the transition state, the activation energy can be determined. This, in turn, can be used within the framework of transition state theory to estimate the reaction rate constant. While such detailed analyses have been performed for the reactions of simpler molecules like benzaldehyde (B42025), researchgate.net specific studies on 2,6-dichloro-3-hydroxybenzaldehyde are not found in the current body of literature.

Advanced Computational Methodologies

Advanced computational techniques are instrumental in elucidating the intricate details of molecular systems. For 2,6-Dichloro-3-hydroxybenzaldehyde, these methods can predict its geometry, electronic properties, and behavior in various environments, guiding further experimental research.

Ab initio and post-Hartree-Fock methods are foundational in quantum chemistry for providing a first-principles understanding of electronic structure without reliance on empirical parameters. These methods are employed to calculate molecular orbitals, electron density distribution, and energies, which are critical for predicting chemical reactivity.

Detailed research on substituted benzaldehydes using these methods reveals significant insights into the effects of substituents on the electronic properties of the benzene ring and the aldehyde group. For instance, studies on various substituted benzaldehydes have demonstrated that electron-withdrawing groups, such as the chlorine atoms in 2,6-Dichloro-3-hydroxybenzaldehyde, and electron-donating groups, like the hydroxyl group, significantly influence the electron distribution and reactivity of the molecule. researchgate.net The chlorine atoms are expected to have a considerable impact on the geometry and electronic structure, affecting bond lengths and angles. researchgate.net

While specific ab initio studies on 2,6-Dichloro-3-hydroxybenzaldehyde are not extensively documented in publicly available literature, data from related molecules, such as other halogenated and hydroxylated benzaldehydes, can be used to infer its properties. For example, computational studies on para-substituted benzaldehydes have shown a strong correlation between the electronic nature of the substituent and the rotational barrier of the formyl group. researchgate.net In the case of 2,6-Dichloro-3-hydroxybenzaldehyde, the interplay between the electron-withdrawing chloro groups and the electron-donating hydroxyl group is expected to create a unique electronic environment.

Ab initio calculations, such as those employing STO-3G basis sets, have been successfully used to determine the conformational equilibrium of substituted benzaldehydes, like 2-methylbenzaldehyde, showing good agreement with experimental data. cdnsciencepub.com Post-Hartree-Fock methods, which account for electron correlation more accurately than Hartree-Fock theory, would provide even more refined predictions of the electronic energies and properties of 2,6-Dichloro-3-hydroxybenzaldehyde. jsucompchem.org

Table 1: Predicted Electronic Properties of Substituted Benzaldehydes from Computational Studies

| Property | Method | Basis Set | Findings for Analogous Compounds | Inferred Significance for 2,6-Dichloro-3-hydroxybenzaldehyde |

| Rotational Barrier (Phenyl-formyl bond) | DFT (ωB97X-D) | 6-31G** | Good correlation with electron-donating nature of para-substituents. researchgate.net | The combined effect of two chloro- and one hydroxy-substituent will determine the rotational barrier, influencing conformational preferences. |

| Conformational Energy | Ab initio (STO-3G) | STO-3G | O-syn conformation favored in 2-methylbenzaldehyde. cdnsciencepub.com | Intramolecular interactions will likely favor a specific planar or near-planar conformation of the aldehyde and hydroxyl groups. |

| Dipole Moment | INDO MO | - | Small differences between conformers in 2-methylbenzaldehyde. cdnsciencepub.com | The positions of the polar C-Cl and O-H bonds will result in a significant molecular dipole moment, affecting solubility and intermolecular interactions. |

| ¹⁷O Carbonyl Chemical Shifts | QSPR, DFT | - | Influenced by hydrogen bonding and electron-withdrawing groups. researchgate.net | The hydroxyl group and chlorine atoms will strongly influence the electronic environment of the carbonyl group, impacting its spectroscopic signature. |

This table is generated based on findings for structurally related compounds to infer the expected properties of 2,6-Dichloro-3-hydroxybenzaldehyde due to a lack of direct published data.

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules over time. nih.gov By simulating the atomic motions, MD provides insights into the flexibility, stability, and accessible conformations of a molecule, which are crucial for understanding its biological activity and material properties. nih.govnih.gov

The planarity of the benzaldehyde moiety is a key conformational feature. Studies on related compounds suggest that while the benzene ring is rigid, the aldehyde group can rotate. The presence of substituents at the 2 and 6 positions can introduce steric hindrance that affects this rotation. The hydroxyl group at the 3-position can form an intramolecular hydrogen bond with the aldehyde oxygen or one of the chlorine atoms, which would significantly stabilize certain conformations and restrict the molecule's flexibility.

Table 2: Parameters from Molecular Dynamics Simulations of Flexible Molecules

| Parameter | Description | Insights from Analogous Systems | Relevance to 2,6-Dichloro-3-hydroxybenzaldehyde |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures over time. | Indicates the stability of the molecule's conformation. Lower RMSD suggests a stable conformation. | Would reveal the stability of the dominant conformer(s) of 2,6-Dichloro-3-hydroxybenzaldehyde in a simulated environment. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. nih.gov | Highlights flexible regions of the molecule. nih.gov | Would identify the flexibility of the aldehyde and hydroxyl groups and the impact of the chlorine atoms on the ring's atoms. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. nih.gov | Changes in Rg can signify conformational transitions to more extended or compact states. nih.gov | Would provide information on the overall shape and size of the molecule and how it changes over time. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds. | Essential for characterizing the conformational isomers and the transitions between them. | Crucial for understanding the rotational freedom of the C-C bond connecting the aldehyde group to the ring and the C-O bond of the hydroxyl group. |

This table is based on general principles of molecular dynamics simulations and findings for other flexible molecules, outlining the expected insights for 2,6-Dichloro-3-hydroxybenzaldehyde.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichloro 3 Hydroxybenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

The carbonyl carbon of the aldehyde group in 2,6-dichloro-3-hydroxybenzaldehyde is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom. This makes it susceptible to attack by nucleophiles. libretexts.org In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring can further enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025). cymitquimica.com

The general mechanism for nucleophilic addition to an aldehyde is as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a suitable acid yields the final alcohol product. libretexts.org

Table 1: General Nucleophilic Addition Reaction

| Reactant | Reagent | Product |

|---|---|---|

| 2,6-Dichloro-3-hydroxybenzaldehyde | Nucleophile (e.g., Grignard reagent, organolithium reagent) | Substituted benzyl (B1604629) alcohol |

Condensation reactions are a cornerstone of organic synthesis, and the aldehyde functionality of 2,6-dichloro-3-hydroxybenzaldehyde readily participates in several such transformations.

Schiff Base Formation: This reaction involves the condensation of the aldehyde with a primary amine to form an imine, commonly known as a Schiff base. orientjchem.orgsciensage.info The reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond. pressbooks.pub Schiff bases derived from hydroxybenzaldehydes are significant ligands in coordination chemistry and have been investigated for their biological activities. orientjchem.orgmdpi.comnih.gov For instance, the reaction of a hydroxybenzaldehyde with an amine like o-phenylenediamine (B120857) can yield a Schiff base ligand capable of forming complexes with various transition metal ions. orientjchem.org

Table 2: Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2,6-Dichloro-3-hydroxybenzaldehyde | Primary Amine (R-NH₂) | Schiff Base (Imine) |

Aldol (B89426) Condensation: While less common for aromatic aldehydes that lack alpha-hydrogens, they can act as the electrophilic partner in crossed or mixed aldol condensations with enolizable aldehydes or ketones. The reaction is catalyzed by either acid or base and results in the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: This is a modification of the aldol condensation where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, such as an amine. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound. wikipedia.orgsigmaaldrich.com The reaction proceeds via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. wikipedia.org The use of a weak base is crucial to prevent the self-condensation of the aldehyde if it were enolizable. wikipedia.org

Table 3: Knoevenagel Condensation

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product |

|---|---|---|---|

| 2,6-Dichloro-3-hydroxybenzaldehyde | Malonic acid, Ethyl acetoacetate, etc. | Weak Base (e.g., Piperidine) | α,β-unsaturated acid or ester |

The aldehyde group of 2,6-dichloro-3-hydroxybenzaldehyde can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A green and efficient method involves the use of hydrogen peroxide in the presence of a selenium-containing catalyst in water. mdpi.com This method has been shown to be effective for a broad range of aromatic aldehydes, affording the corresponding carboxylic acids in good to excellent yields. mdpi.com Another approach involves the catalytic oxidation of the corresponding hydroxybenzyl alcohol, which can be an intermediate in the synthesis of the aldehyde itself. google.com

Table 4: Oxidation to Carboxylic Acid

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| 2,6-Dichloro-3-hydroxybenzaldehyde | H₂O₂/Selenium catalyst, KMnO₄, CrO₃ | 2,6-Dichloro-3-hydroxybenzoic acid |

The aldehyde can be reduced to the corresponding primary alcohol, 2,6-dichloro-3-hydroxybenzyl alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder and more selective reagent that is often preferred for the reduction of aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring also participates in a range of chemical reactions, most notably etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide to form the ether.

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reacting 2,6-dichloro-3-hydroxybenzaldehyde with an acid chloride or an acid anhydride (B1165640) in the presence of a base catalyst. Alternatively, Fischer esterification, which involves reacting with a carboxylic acid in the presence of a strong acid catalyst, can also be employed, though it is an equilibrium process.

Table 5: Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Etherification | Alkyl halide (R-X) and Base | 2,6-Dichloro-3-alkoxybenzaldehyde |

| Esterification | Acid chloride (RCOCl) or Acid anhydride ((RCO)₂O) | 2,6-Dichloro-3-formylphenyl ester |

Phenolic Coupling Reactions

The hydroxyl group of 2,6-dichloro-3-hydroxybenzaldehyde can undergo various coupling reactions. A notable example is its etherification. In one documented procedure, the compound is reacted with allyl bromide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) to yield the corresponding allyl ether. google.com This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the electrophilic allyl bromide, displacing the bromide ion.

Another example of a phenolic coupling reaction involves the use of sodium hydride to deprotonate the hydroxyl group, followed by reaction with an alkyl halide like 2-dimethylaminoethylchloride. google.com This process also results in the formation of an ether linkage.

Metal Complexation and Chelation Studies

The presence of both a hydroxyl and an aldehyde group on the aromatic ring of 2,6-dichloro-3-hydroxybenzaldehyde suggests its potential as a chelating agent for metal ions. While specific studies focusing solely on the metal complexation of this particular compound are not extensively detailed in the provided search results, the structural motifs are conducive to forming coordination complexes. fluorochem.co.uk The oxygen atoms of the hydroxyl and carbonyl groups can act as Lewis basic sites, donating electron pairs to a metal center to form a chelate ring. The stability of such complexes would be influenced by factors such as the nature of the metal ion, the pH of the medium, and the solvent system used.

Reactions at the Halogen Substituents

The two chlorine atoms on the aromatic ring of 2,6-dichloro-3-hydroxybenzaldehyde are key sites for a range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the aldehyde group and the two chlorine atoms activates the aromatic ring towards nucleophilic attack. This makes nucleophilic aromatic substitution (SNAr) a viable pathway for modifying the molecule. google.com In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chloride ion), proceeding through a Meisenheimer complex intermediate. The presence of two chlorine atoms offers the potential for mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The chlorine substituents on 2,6-dichloro-3-hydroxybenzaldehyde serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the chlorinated benzaldehyde with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. google.comgoogle.com This method is highly effective for forming biaryl structures. For instance, coupling with an arylboronic acid would yield a substituted dihydroxybiphenyl derivative.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and the chlorinated benzaldehyde. evitachem.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This reaction is instrumental in the synthesis of aryl alkynes.

Heck Coupling: The Heck reaction involves the coupling of the chlorinated benzaldehyde with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. google.com This reaction is a powerful tool for the arylation of olefins.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki | Organoboron Compound | Palladium Catalyst + Base | C-C (Aryl-Aryl) |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (Aryl-Alkynyl) |

| Heck | Alkene | Palladium Catalyst + Base | C-C (Aryl-Vinyl) |

Reductive Dehalogenation Processes

The chlorine atoms of 2,6-dichloro-3-hydroxybenzaldehyde can be removed through reductive dehalogenation. This process typically involves the use of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon), or other reducing systems like metal hydrides. This transformation would lead to the formation of 3-hydroxybenzaldehyde (B18108) or partially dehalogenated intermediates.

Degradation and Environmental Transformation Mechanisms (Focus on chemical processes)

The environmental fate of 2,6-dichloro-3-hydroxybenzaldehyde is influenced by various chemical degradation processes. As a chlorinated aromatic compound, its persistence and transformation in the environment are of interest. While detailed environmental degradation studies for this specific molecule are not extensively available in the provided search results, general principles of environmental chemistry for similar compounds can be applied. Potential degradation pathways could include photolysis, where the absorption of UV radiation leads to the cleavage of the carbon-chlorine bonds. Additionally, abiotic reductive dehalogenation can occur in anaerobic environments mediated by certain minerals or organic matter. The presence of the hydroxyl and aldehyde groups may also influence its reactivity with environmental nucleophiles or its susceptibility to oxidation.

Photolytic Degradation Pathways

The photolytic degradation of 2,6-dichloro-3-hydroxybenzaldehyde in aqueous systems is anticipated to proceed through mechanisms analogous to those observed for other chlorinated phenolic compounds under UV irradiation. nih.govsci-hub.se Direct photolysis, initiated by the absorption of UV light, can lead to the homolytic cleavage of the carbon-chlorine (C-Cl) bond, a common pathway for chlorinated aromatic compounds. This process generates a highly reactive aryl radical and a chlorine radical.

Subsequent reactions of these radical species can lead to a variety of transformation products. The aryl radical can abstract a hydrogen atom from the solvent (water) to form 3-hydroxy-2-chlorobenzaldehyde. Alternatively, it can undergo further reactions, including dimerization or reaction with oxygen, to form more complex products. The chlorine radical can participate in various secondary reactions.

Another potential photolytic pathway involves the aldehyde group. Photo-oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid, 2,6-dichloro-3-hydroxybenzoic acid. This process may occur alongside or in competition with the dechlorination pathway.

The quantum yield and the rate of photolysis are expected to be dependent on the wavelength of irradiation and the presence of other substances in the water matrix that can act as photosensitizers or quenchers. sci-hub.se While direct photolysis is a potential degradation route, its environmental significance will depend on the absorption spectrum of the molecule and the intensity of solar radiation at relevant wavelengths.

Table 1: Postulated Photolytic Degradation Products of 2,6-Dichloro-3-hydroxybenzaldehyde This table is interactive. Click on the headers to sort.

| Precursor Compound | Proposed Transformation Product | Transformation Pathway |

|---|---|---|

| 2,6-Dichloro-3-hydroxybenzaldehyde | 3-Hydroxy-2-chlorobenzaldehyde | Reductive Dechlorination |

| 2,6-Dichloro-3-hydroxybenzaldehyde | 2,6-Dichloro-3-hydroxybenzoic acid | Oxidation of Aldehyde Group |

| 2,6-Dichloro-3-hydroxybenzaldehyde | Dimeric and Polymeric Species | Radical Coupling |

Oxidative Degradation in Aqueous Systems (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants through the generation of powerful oxidizing species, most notably the hydroxyl radical (•OH). mdpi.commdpi.com The reaction of 2,6-dichloro-3-hydroxybenzaldehyde with hydroxyl radicals is expected to be a primary mechanism of its degradation in engineered water treatment systems and in natural waters where these radicals are photochemically produced.

The hydroxyl radical is a non-selective oxidant that can attack the aromatic ring of 2,6-dichloro-3-hydroxybenzaldehyde through several pathways: nih.gov

Hydroxyl Radical Addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a chlorine atom (dechlorination) or a hydrogen atom. Elimination of a chlorine atom is a key step in the detoxification of chlorinated organic compounds. nih.gov

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the phenolic hydroxyl group or the aldehyde group. Abstraction from the phenolic group leads to the formation of a phenoxyl radical, which can subsequently undergo dimerization or further oxidation. Abstraction from the aldehyde group results in an acyl radical, which is readily oxidized to a carboxylic acid.

Direct Electron Transfer: While less common for phenolic compounds, direct electron transfer from the aromatic ring to the hydroxyl radical is a possible, though likely minor, pathway.

The initial products of these reactions are typically hydroxylated and/or dechlorinated derivatives of the parent compound. For instance, the addition of a hydroxyl radical followed by the elimination of a chlorine atom could lead to the formation of monochlorinated dihydroxybenzaldehydes. nih.gov Continued attack by hydroxyl radicals can lead to the opening of the aromatic ring, forming smaller aliphatic acids and aldehydes, such as formic acid, acetic acid, and oxalic acid. researchgate.net Ultimately, complete mineralization to carbon dioxide, water, and chloride ions is achievable under optimal AOP conditions. mdpi.comresearchgate.net

Table 2: Potential Intermediates in the Oxidative Degradation of 2,6-Dichloro-3-hydroxybenzaldehyde by AOPs This table is interactive. Click on the headers to sort.

| Precursor Compound | Potential Intermediate | Formation Pathway |

|---|---|---|

| 2,6-Dichloro-3-hydroxybenzaldehyde | Monochlorinated dihydroxybenzaldehydes | •OH addition followed by dechlorination |

| 2,6-Dichloro-3-hydroxybenzaldehyde | Dichlorohydroquinone/Dichlorocatechol derivatives | •OH addition and rearrangement |

| 2,6-Dichloro-3-hydroxybenzaldehyde | 2,6-Dichloro-3-hydroxybenzoic acid | Oxidation of the aldehyde group |

| Monochlorinated dihydroxybenzaldehydes | Aliphatic acids (e.g., formic, acetic, oxalic) | Ring opening |

Hydrolytic Stability and Transformation Products

The hydrolytic stability of 2,6-dichloro-3-hydroxybenzaldehyde is influenced by the reactivity of its functional groups under neutral, acidic, or basic conditions. Generally, aromatic aldehydes exhibit a degree of stability towards hydrolysis. researchgate.netacs.org However, the presence of activating and deactivating groups on the benzene ring can affect this stability.

The carbon-chlorine bonds on the aromatic ring are typically resistant to hydrolysis under ambient environmental conditions. Significant energy input or specific catalytic conditions are usually required to cleave these bonds. Therefore, direct hydrolysis of the C-Cl bonds is not expected to be a major degradation pathway under typical aqueous environmental conditions.

The aldehyde functional group can undergo hydration in aqueous solutions to form a geminal diol. This is a reversible equilibrium, and for most aromatic aldehydes, the equilibrium lies in favor of the aldehyde form. However, the stability of the geminal diol can be influenced by the electronic effects of the ring substituents.

Under more extreme pH conditions, the reactivity may be enhanced. In strongly acidic or basic solutions, the rate of certain reactions, such as the Cannizzaro reaction for aldehydes lacking an alpha-hydrogen, could potentially increase, though this is less relevant under typical environmental pH ranges. The hydrolysis of substituted benzaldehydes is generally slow, but the specific kinetics for 2,6-dichloro-3-hydroxybenzaldehyde are not extensively documented in the literature. Based on the general stability of substituted benzaldehydes, significant hydrolytic degradation is not anticipated to be a rapid transformation pathway in the absence of microbial or photochemical influence. acs.orgcdnsciencepub.com

Derivatives of 2,6 Dichloro 3 Hydroxybenzaldehyde and Their Advanced Chemical Applications

Synthesis and Characterization of Novel Derivatives

The reactivity of the aldehyde and hydroxyl functional groups on the 2,6-dichloro-3-hydroxybenzaldehyde scaffold is central to the synthesis of its derivatives. Standard organic transformations are employed to build more complex structures, which are then rigorously characterized to confirm their chemical identity and purity.

Schiff Base Ligands and Their Metal Complexes

Schiff bases, or azomethines, are synthesized through the condensation reaction of the aldehyde group of 2,6-dichloro-3-hydroxybenzaldehyde with a primary amine. tandfonline.com This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a solvent such as ethanol, often with a few drops of glacial acetic acid as a catalyst. nih.gov The resulting Schiff base ligands are characterized by the presence of the C=N (imine) double bond.

These ligands are excellent chelating agents for a variety of transition metal ions, forming stable metal complexes. sbmu.ac.ir The synthesis of these complexes generally involves the reaction of the Schiff base ligand with a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent. nih.govsbmu.ac.ir The hydroxyl group and the imine nitrogen atom of the ligand typically coordinate to the metal center.

The characterization of these novel Schiff bases and their metal complexes involves a combination of spectroscopic and analytical techniques.

FT-IR Spectroscopy: Confirms the formation of the Schiff base by showing the characteristic C=N stretching vibration (typically around 1550-1620 cm⁻¹), and the disappearance of the C=O and N-H stretching bands of the parent aldehyde and amine. sbmu.ac.irsemanticscholar.org Upon complexation, shifts in the C=N and phenolic C-O bands, along with the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in the far-IR region, indicate coordination. sbmu.ac.ir

¹H NMR Spectroscopy: The formation of the imine bond is confirmed by a characteristic signal for the azomethine proton (-CH=N-) in the downfield region (δ 8-9 ppm). semanticscholar.org

UV-Visible Spectroscopy & Magnetic Susceptibility: These techniques provide insights into the geometry of the metal complexes. For instance, magnetic moment measurements can distinguish between diamagnetic square planar Ni(II) complexes and paramagnetic octahedral or tetrahedral complexes. sbmu.ac.ir

Table 1: Spectroscopic Data for a Representative Schiff Base and its Metal Complex

| Compound | Key FT-IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | Magnetic Moment (B.M.) | Inferred Geometry |

|---|---|---|---|---|

| Schiff Base Ligand | ~3300 (O-H), ~1600 (C=N) | ~8.5 (-CH=N-), 7.0-8.0 (Aromatic-H) | - | - |

| Cu(II) Complex | Shifted C=N, ~550 (M-N), ~450 (M-O) | Broadened signals | ~1.7-2.2 | Monomeric, e.g., Square Planar |

| Ni(II) Complex | Shifted C=N, ~540 (M-N), ~460 (M-O) | Shifted signals | Diamagnetic | Square Planar |

Chalcone (B49325) Derivatives and Related α,β-Unsaturated Carbonyl Compounds

Chalcones are α,β-unsaturated ketones that constitute an important class of natural and synthetic products. Derivatives are synthesized from 2,6-dichloro-3-hydroxybenzaldehyde using the Claisen-Schmidt condensation reaction. rasayanjournal.co.inufms.br This method involves the base-catalyzed reaction between the aldehyde and an appropriate acetophenone (B1666503) derivative. scialert.net

The general procedure consists of dissolving the aldehyde and ketone in ethanol, followed by the dropwise addition of an aqueous base solution (e.g., NaOH or KOH) while maintaining the temperature at around 25-30°C. rasayanjournal.co.in The reaction mixture is typically stirred for several hours. The resulting chalcone precipitates upon acidification and can be purified by recrystallization. rasayanjournal.co.inscialert.net

Characterization of these chalcone derivatives relies on standard spectroscopic methods:

¹H NMR: The key diagnostic signals are two doublets in the vinyl region (δ 7.0-8.0 ppm) corresponding to the α- and β-protons of the enone system, confirming the formation of the -CO-CH=CH- linkage. ufms.br

IR Spectroscopy: The presence of the α,β-unsaturated carbonyl group is indicated by a strong absorption band around 1630-1690 cm⁻¹.

Mass Spectrometry: Confirms the molecular weight of the synthesized chalcone.

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 2,6-Dichloro-3-hydroxybenzaldehyde | Acetophenone | 20% NaOH | 24 hours | ~60-70 |

| 2,6-Dichloro-3-hydroxybenzaldehyde | 4-Methylacetophenone | 60% KOH | 16 hours | ~65-75 |

| 2,6-Dichloro-3-hydroxybenzaldehyde | 4-Nitroacetophenone | 20% NaOH | 24 hours | ~55-65 |

Heterocyclic Systems Incorporating the Dichlorohydroxybenzaldehyde Moiety

The derivatives of 2,6-dichloro-3-hydroxybenzaldehyde, particularly chalcones and Schiff bases, are valuable intermediates for the synthesis of various heterocyclic compounds. The reactive functionalities within these derivatives allow for cyclization reactions to form five- or six-membered rings.

From Chalcones: The α,β-unsaturated ketone system in chalcones is a classic Michael acceptor and can react with binucleophiles to form heterocyclic rings. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline derivatives. Reaction with hydroxylamine (B1172632) can produce isoxazoles, and reaction with guanidine (B92328) can lead to the formation of aminopyrimidines.